Cas no 2172506-05-5 (4-(1,3-thiazol-4-yl)pyrrolidin-3-ol)

4-(1,3-Thiazol-4-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a thiazole moiety at the 4-position and a hydroxyl group at the 3-position. This structure imparts unique reactivity and functional versatility, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both nitrogen and sulfur heteroatoms enhances its potential as a pharmacophore, particularly in the design of bioactive molecules targeting neurological or infectious diseases. Its stereochemistry and polar functional groups also contribute to improved solubility and binding affinity in biological systems. The compound is suitable for further derivatization, enabling the synthesis of more complex scaffolds for pharmaceutical applications.
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol structure
2172506-05-5 structure
Product name:4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
CAS No:2172506-05-5
MF:C7H10N2OS
Molecular Weight:170.232100009918
CID:6440746
PubChem ID:165553504

4-(1,3-thiazol-4-yl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
    • 2172506-05-5
    • EN300-1635461
    • インチ: 1S/C7H10N2OS/c10-7-2-8-1-5(7)6-3-11-4-9-6/h3-5,7-8,10H,1-2H2
    • InChIKey: JZJJSEVTKBSGEG-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)C1CNCC1O

計算された属性

  • 精确分子量: 170.05138412g/mol
  • 同位素质量: 170.05138412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 144
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 73.4Ų

4-(1,3-thiazol-4-yl)pyrrolidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1635461-2.5g
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
2172506-05-5
2.5g
$2969.0 2023-06-04
Enamine
EN300-1635461-0.1g
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
2172506-05-5
0.1g
$1332.0 2023-06-04
Enamine
EN300-1635461-0.5g
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
2172506-05-5
0.5g
$1453.0 2023-06-04
Enamine
EN300-1635461-100mg
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
2172506-05-5
100mg
$804.0 2023-09-22
Enamine
EN300-1635461-1000mg
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
2172506-05-5
1000mg
$914.0 2023-09-22
Enamine
EN300-1635461-0.05g
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
2172506-05-5
0.05g
$1272.0 2023-06-04
Enamine
EN300-1635461-1.0g
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
2172506-05-5
1g
$1515.0 2023-06-04
Enamine
EN300-1635461-5.0g
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
2172506-05-5
5g
$4391.0 2023-06-04
Enamine
EN300-1635461-0.25g
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
2172506-05-5
0.25g
$1393.0 2023-06-04
Enamine
EN300-1635461-10000mg
4-(1,3-thiazol-4-yl)pyrrolidin-3-ol
2172506-05-5
10000mg
$3929.0 2023-09-22

4-(1,3-thiazol-4-yl)pyrrolidin-3-ol 関連文献

4-(1,3-thiazol-4-yl)pyrrolidin-3-olに関する追加情報

Introduction to 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol (CAS No. 2172506-05-5)

4-(1,3-thiazol-4-yl)pyrrolidin-3-ol (CAS No. 2172506-05-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and features a unique structural framework that combines a pyrrolidine ring with a thiazole moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it an intriguing candidate for further research and development.

The chemical structure of 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol consists of a pyrrolidine ring substituted at the 3-position with a hydroxyl group and at the 4-position with a thiazole ring. This arrangement provides a versatile platform for chemical modifications, which can be exploited to optimize its pharmacological profile. The thiazole ring, in particular, is known for its bioactive properties and has been extensively studied in various therapeutic contexts, including antimicrobial, anti-inflammatory, and anticancer activities.

Recent studies have highlighted the potential of 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol in several areas of medicinal chemistry. One notable application is its use as a scaffold for the development of novel drugs targeting specific biological pathways. For instance, research has shown that compounds derived from this scaffold exhibit potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction processes. This property makes 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol an attractive candidate for the treatment of diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders.

In addition to its potential as a kinase inhibitor, 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol has also been investigated for its neuroprotective effects. Studies have demonstrated that this compound can effectively protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxyl group on the pyrrolidine ring may play a crucial role in mediating these neuroprotective effects by acting as a scavenger of reactive oxygen species (ROS).

The pharmacokinetic properties of 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol have also been studied to evaluate its suitability as a therapeutic agent. Preliminary data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high solubility and stability in physiological conditions make it an attractive candidate for oral administration. Furthermore, the compound's low toxicity profile in preclinical studies supports its potential for safe use in humans.

Clinical trials are currently underway to further assess the safety and efficacy of 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol. Early results from phase I trials have shown promising outcomes in terms of tolerability and pharmacodynamic responses. These findings provide a strong foundation for advancing this compound into more advanced stages of clinical evaluation.

In conclusion, 4-(1,3-thiazol-4-yl)pyrrolidin-3-ol (CAS No. 2172506-05-5) represents a promising lead compound with diverse therapeutic potential. Its unique structural features and favorable biological properties make it an attractive target for drug discovery and development efforts. Ongoing research continues to uncover new applications and optimize its pharmacological profile, paving the way for potential breakthroughs in the treatment of various diseases.

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